2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

Beschreibung

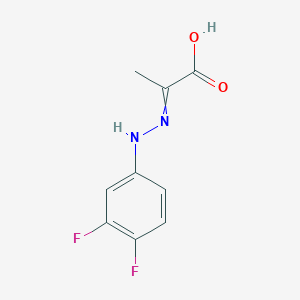

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid (CAS: 1245652-55-4) is a hydrazone derivative featuring a propanoic acid backbone linked to a 3,4-difluorophenyl group via a hydrazone bond . Its structure combines electron-withdrawing fluorine atoms with a conjugated hydrazone system, which may influence its physicochemical behavior and biological interactions.

Eigenschaften

IUPAC Name |

2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTGHCMWOIFMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743514 | |

| Record name | 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245652-55-4 | |

| Record name | 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrazone Formation via Condensation Reactions

The core strategy for synthesizing 2-(2-(3,4-difluorophenyl)hydrazono)propanoic acid involves the condensation of 3,4-difluorophenylhydrazine with a carbonyl-containing precursor. Pyruvic acid (CH₃COCOOH) is the most plausible candidate due to its α-keto acid structure, which readily reacts with hydrazines to form hydrazones. The reaction proceeds as follows:

This reaction is typically conducted in polar protic solvents (e.g., ethanol, methanol) under reflux conditions (60–80°C) for 4–12 hours. Acid catalysis (e.g., acetic acid) may enhance the reaction rate, though base-mediated conditions are also feasible.

Key Considerations:

-

Steric and Electronic Effects: The electron-withdrawing fluorine atoms on the phenyl ring moderate the nucleophilicity of the hydrazine, necessitating optimized stoichiometry and prolonged reaction times compared to non-fluorinated analogs.

-

Protection-Deprotection Strategies: The carboxylic acid group in pyruvic acid may interfere with hydrazone formation. Ethyl pyruvate (the ethyl ester of pyruvic acid) is often used to mitigate side reactions, followed by saponification to regenerate the acid.

Optimization Parameters and Reaction Conditions

Solvent and Temperature Profiles

Optimal solvent systems balance solubility and reaction efficiency:

Catalytic Systems

-

Acid Catalysts: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) at 5–10 mol% improves reaction rates by protonating the carbonyl group.

-

Base-Mediated Reactions: Sodium acetate or triethylamine (TEA) can deprotonate the hydrazine, enhancing nucleophilicity.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate and subsequent treatment with hydrazine hydrate. The compound can be characterized using various spectroscopic techniques including FTIR, NMR (both and ), and LCMS. These methods confirm the structural integrity and purity of the synthesized product .

Anti-inflammatory Activity

Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. In vivo tests demonstrated that these compounds could effectively reduce inflammation in animal models, specifically through the carrageenan-induced paw edema test. The efficacy was compared to standard anti-inflammatory drugs such as diclofenac sodium .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and Ehrlich ascites tumor cells. The results indicated that this compound exhibited considerable cytotoxicity with IC50 values of 18 µM, 27 µM, and 36 µM against these cell lines respectively. This suggests potential applications in cancer therapy .

Antibacterial Activity

The antibacterial properties of the compound were assessed against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 26.2 µM, demonstrating its potential as an antibacterial agent .

Case Studies

Several case studies have been documented that highlight the therapeutic potential of this compound:

-

Case Study 1: Anti-inflammatory Effects

In a controlled study, rats treated with the compound showed a significant reduction in paw swelling compared to control groups. The results suggest that the compound may inhibit pro-inflammatory cytokines . -

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases which are crucial for programmed cell death . -

Case Study 3: Antibacterial Efficacy

In vitro studies demonstrated that treatment with the compound significantly reduced bacterial growth rates compared to untreated controls. This indicates its potential utility in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3,4-Dichlorophenyl Analogs

Compounds such as 2-(2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)hydrazono)-3-(4-nitrophenyl)propanoic acid (10b) () and 3-(4-Chlorophenyl)-2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)propanoic acid (10g) () replace fluorine with chlorine. Key differences include:

- Electronic Effects : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine increase lipophilicity but reduce metabolic stability .

- Biological Activity : Chlorinated analogs often exhibit stronger binding to hydrophobic pockets in proteins, as seen in eIF4E/eIF4G inhibition studies .

- Physical Properties : Melting points for dichlorophenyl derivatives (e.g., 10b: Z isomer, 211°C) are higher than fluorinated analogs, suggesting tighter crystal packing .

3,5-Difluorophenyl and 3,4,5-Trifluorophenyl Derivatives

- 3-(3,5-Difluorophenyl)propionic acid (CAS: 1958125-88-6) () lacks the hydrazone bond but shares a difluorophenyl motif.

- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1) () introduces a third fluorine, further increasing electron-withdrawing effects and altering charge distribution.

Nitro and Trifluoromethyl Substitutions

- 4EGI-1 (), a thiazolyl hydrazone with a 3,4-dichlorophenyl and 2-nitrophenyl group, demonstrates the impact of nitro groups on reactivity. The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .

- 2-(2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)hydrazono)-3-(4-(trifluoromethyl)phenyl)propanoic acid (10i) () incorporates a CF₃ group, which significantly increases hydrophobicity and metabolic resistance compared to difluorophenyl analogs .

Backbone and Functional Group Modifications

Thiazole Ring-Containing Analogs

Compounds like 10b , 10c , and 10g–i (Evidences 1, 3) integrate a thiazole ring into the hydrazone scaffold. This modification:

- Enhances rigidity and planar structure, improving binding to flat protein surfaces.

- Reduces solubility due to increased molecular weight and aromaticity.

Propanoic Acid vs. Acetic Acid Esters

Antioxidant studies () highlight that propanoic acid esters (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid esters) exhibit superior radical scavenging activity compared to acetic acid derivatives. The extended conjugation in propanoic acid likely stabilizes radical intermediates .

Isomerism and Physicochemical Properties

Many hydrazone derivatives, including the target compound, exhibit E/Z isomerism. For example:

Key Data Tables

Table 1: Comparative Physicochemical Properties

Biologische Aktivität

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid, with the molecular formula C₉H₈F₂N₂O₂ and CAS number 1245652-55-4, is an organic compound characterized by a hydrazone functional group linked to a propanoic acid moiety. The presence of the difluorophenyl group contributes to its unique chemical properties, which are of significant interest in medicinal chemistry due to their potential biological activities.

Chemical Structure and Properties

The compound's structure is pivotal for its biological interactions. The hydrazone linkage (N=N) allows for specific interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂N₂O₂ |

| Molecular Weight | 214.17 g/mol |

| CAS Number | 1245652-55-4 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in interacting with bacterial cells, indicating possible antibacterial effects.

- Enzyme Inhibition : Interaction studies reveal that it may inhibit specific enzymes involved in metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values observed in these studies:

These values indicate that the compound exhibits potent anticancer properties, particularly against breast and liver cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding to Receptors : The compound may bind to specific cellular receptors or enzymes, modulating their activity.

- Induction of Apoptosis : Studies have suggested that it can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, particularly at the G1/S transition phase.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the hydrazone moiety have been explored to improve anticancer efficacy while reducing toxicity.

Example Study

A study conducted by Nissan et al. evaluated various derivatives against multiple cancer cell lines using the sulforhodamine B assay. It was found that certain modifications led to improved IC50 values compared to the parent compound, indicating a promising avenue for drug development.

Safety Profile

Safety data indicate that while this compound has potential therapeutic benefits, it also poses certain risks:

- Acute Toxicity : Classified as harmful if swallowed (Category 4).

- Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid?

- Hydrazone formation is a key step: React 3,4-difluorophenylhydrazine with a β-keto acid derivative (e.g., levulinic acid or its ester) under acidic or neutral conditions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane) is recommended to isolate the product .

- Validate intermediate steps using thin-layer chromatography (TLC) and monitor reaction progress via FT-IR for the disappearance of the carbonyl peak (~1700 cm⁻¹) of the β-keto acid precursor .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify the hydrazone proton (NH) resonance at ~10-12 ppm and the aromatic protons of the 3,4-difluorophenyl group (split into multiplets due to fluorine coupling). The propanoic acid moiety will show a characteristic triplet for the CH₂ group adjacent to the carbonyl .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak [M+H]⁺. Fragmentation patterns should align with cleavage of the hydrazone bond and loss of CO₂ from the propanoic acid group .

Q. What are the critical solubility and stability considerations for handling this compound?

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the hydrazone bond. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

- Cross-validate using multiple techniques:

- X-ray crystallography for unambiguous confirmation of the hydrazone geometry (E/Z isomerism) .

- DEPT-135 NMR to distinguish between CH, CH₂, and CH₃ groups in complex spectra .

- Computational methods (DFT calculations) can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance hydrazone formation efficiency .

- Monitor pH rigorously during acid-catalyzed steps to avoid side reactions (e.g., over-protonation leading to decomposition) .

Q. How can the compound’s reactivity under varying conditions (pH, temperature) be systematically assessed?

- Design a Design of Experiments (DoE) matrix to evaluate:

- pH stability : Test buffers ranging from pH 2-10 at 25°C and 37°C.

- Thermal degradation : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

- Track degradation products via HPLC-PDA/MS to identify hydrolyzed or oxidized derivatives .

Q. What are the common impurities in this compound, and how are they quantified?

- Potential impurities :

- Unreacted 3,4-difluorophenylhydrazine (detectable via HPLC-UV at 254 nm).

- Hydrazone dimerization byproducts (monitor using LC-MS).

- Analytical methods :

- Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) for separation .

- Quantify impurities against a calibrated reference standard (e.g., USP-grade hydrazone) .

Methodological Notes

- Safety : Follow OSHA guidelines (29 CFR 1910.1020) for handling hydrazine derivatives. Use fume hoods and PPE (gloves, lab coats) to minimize exposure .

- Data Contradictions : Replicate experiments in triplicate and apply statistical tools (e.g., ANOVA) to resolve variability in spectral or reactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.